3-(2-chlorobenzyl)-N-(2-furylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

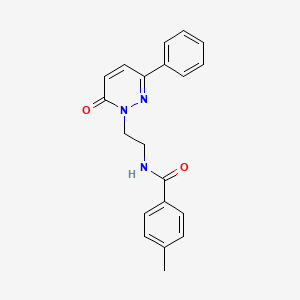

3-(2-chlorobenzyl)-N-(2-furylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide is a useful research compound. Its molecular formula is C21H16ClN3O3S and its molecular weight is 425.89. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Derivative Formation

- The compound is part of a broader family of quinazoline derivatives that have been synthesized for potential applications in drug development and organic chemistry. Studies have shown that quinazoline derivatives can be synthesized through various chemical reactions, offering a platform for developing new compounds with potential biological activities. For instance, the synthesis of triazoles and tetrazoles condensed with spiro(benzo[h]quinazoline-5,1′-cyclohexane) explores the chemical versatility of quinazoline derivatives, indicating their utility in generating diverse molecular structures with possible therapeutic applications (Markosyan, Kuroyan, & Dilanyan, 2000).

Antimicrobial and Antifungal Activities

- Some quinazoline derivatives have been evaluated for their antimicrobial and antifungal activities, suggesting potential applications in addressing infections. For example, the synthesis of new benzo[h] pyrimido [4′,5′:4,5]thieno[2,3-b]quinoline derivatives and related fused hexacyclic systems has led to compounds being tested for their in vitro antibacterial and antifungal properties (Bakhite, 2000). This indicates the potential of quinazoline derivatives in developing new antimicrobial agents.

Electrophilic Attack and Regioselectivity

- The study of the regioselectivity of electrophilic attacks on quinazoline derivatives provides insights into the reactivity and chemical behavior of these compounds, which is crucial for designing targeted synthetic approaches for complex molecules. Research into the regioselectivity of electrophilic attack on 4-methyl-1-thioxo- 1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5-one shows how these compounds interact with various electrophiles, contributing to the understanding of their chemical properties and potential applications in synthesis (Fathalla, Čajan, & Pazdera, 2000).

Analgesic Activity

- Quinazoline derivatives have also been explored for their potential analgesic (pain-relieving) activities. The synthesis and evaluation of new pyrazoles and triazoles bearing a quinazoline moiety have revealed compounds with significant analgesic effects, highlighting the therapeutic potential of these derivatives in pain management (Saad, Osman, & Moustafa, 2011).

Anticancer Activity

- The quest for new anticancer agents has led to the synthesis of novel quinazolinone and benzamide derivatives, some of which have shown promising anti-proliferative activity against cancer cell lines. This research underscores the potential of quinazoline derivatives in the development of new anticancer treatments (El-Hashash, Salem, & Mohamed Al-Mabrook, 2018).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-chlorobenzyl)-N-(2-furylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide' involves the condensation of 2-chlorobenzaldehyde with 2-furylacetonitrile to form 3-(2-chlorobenzyl)-2-furylacrylonitrile, which is then reacted with thiourea to form 3-(2-chlorobenzyl)-N-(2-furylmethyl)-4-thioxo-2,3,4,5-tetrahydro-1H-quinazoline-2-carboxamide. This compound is then oxidized to form the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "2-furylacetonitrile", "thiourea" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with 2-furylacetonitrile in the presence of a base such as sodium methoxide or potassium carbonate to form 3-(2-chlorobenzyl)-2-furylacrylonitrile.", "Step 2: Reaction of 3-(2-chlorobenzyl)-2-furylacrylonitrile with thiourea in the presence of a base such as sodium methoxide or potassium carbonate to form 3-(2-chlorobenzyl)-N-(2-furylmethyl)-4-thioxo-2,3,4,5-tetrahydro-1H-quinazoline-2-carboxamide.", "Step 3: Oxidation of 3-(2-chlorobenzyl)-N-(2-furylmethyl)-4-thioxo-2,3,4,5-tetrahydro-1H-quinazoline-2-carboxamide with an oxidizing agent such as hydrogen peroxide or potassium permanganate to form the final product, 3-(2-chlorobenzyl)-N-(2-furylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide." ] } | |

Numéro CAS |

422273-41-4 |

Formule moléculaire |

C21H16ClN3O3S |

Poids moléculaire |

425.89 |

Nom IUPAC |

3-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C21H16ClN3O3S/c22-17-6-2-1-4-14(17)12-25-20(27)16-8-7-13(10-18(16)24-21(25)29)19(26)23-11-15-5-3-9-28-15/h1-10H,11-12H2,(H,23,26)(H,24,29) |

Clé InChI |

WLYFLFOPSQKADK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CO4)NC2=S)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(Prop-2-ynylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2423632.png)

![N-[Cyano(oxolan-3-YL)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2423636.png)

![N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B2423637.png)

![2-Methoxy-6-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol](/img/structure/B2423638.png)

![N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2423641.png)

![(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2423643.png)

![2-[({[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid](/img/structure/B2423646.png)

![5-{3-[4-(tert-butyl)phenoxy]phenyl}-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one](/img/structure/B2423647.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-ethylpiperazin-1-yl)propanamide](/img/structure/B2423649.png)